Argatroban - 74863-84-6

Argatroban

Catalog Number: EVT-259970
CAS Number: 74863-84-6
Molecular Formula: C23H36N6O5S
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Argatroban is a synthetic, small molecule direct thrombin inhibitor (DTI). It is classified as an anticoagulant and plays a significant role in scientific research as a tool for studying blood coagulation pathways and for developing novel anticoagulant therapies. []

Future Directions
  • Optimizing argatroban dosing in specific patient populations: Further research is needed to refine dosing strategies for argatroban in patients with hepatic or renal impairment, obesity, and critical illness. This includes exploring the use of alternative monitoring methods, such as chromogenic factor X assays or thrombin generation assays, to personalize dosing and improve patient outcomes. [, , , , ]
  • Developing oral formulations of argatroban: The development of an oral formulation of argatroban would greatly improve patient convenience and potentially expand its clinical applications. []
  • Exploring the use of argatroban in new therapeutic areas: Based on its pleiotropic effects, argatroban may hold potential for treating conditions beyond thromboembolic diseases. This includes investigating its utility in cancer, inflammation, and neurodegenerative diseases. [, ]
  • Further investigating the effects of argatroban on specific coagulation assays: Continued research is required to clarify the impact of argatroban on various coagulation tests, particularly in the presence of other factors that may influence coagulation, such as antiphospholipid antibodies or elevated factor VIII levels. [, ]
  • Investigating the potential of argatroban in combination therapies: Exploring the use of argatroban in conjunction with other antithrombotic agents, such as antiplatelet drugs or thrombolytic agents, may lead to improved efficacy and expanded treatment options for conditions like stroke. [, ]

Heparin

Relevance: Heparin is frequently mentioned in the context of argatroban research due to its role in the development of heparin-induced thrombocytopenia (HIT) [, , , , , , , , , , , , , , , , , , , ]. HIT is a serious adverse drug reaction characterized by the formation of antibodies against heparin-platelet factor 4 complexes, leading to platelet activation and a paradoxical increase in thrombotic risk. Argatroban is often used as an alternative anticoagulant in patients with HIT, as it does not cross-react with HIT antibodies.

Bivalirudin

Fondaparinux

Warfarin

Relevance: Warfarin is often used as a long-term anticoagulant option for patients with HIT after they have been stabilized on a parenteral anticoagulant such as argatroban [, , , , , , , , , ]. The transition from argatroban to warfarin therapy requires careful monitoring and dose adjustments to ensure adequate anticoagulation and minimize the risk of bleeding complications.

(2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid

Compound Description: This compound serves as the direct precursor in the synthesis of argatroban monohydrate []. It's a crucial intermediate in the process and highlights the specific chemical modifications needed to produce the final active compound.

Source and Classification

Argatroban is classified under the category of anticoagulants, specifically as a direct thrombin inhibitor. It is derived from piperidine and contains a nitro group that contributes to its pharmacological activity. The chemical structure of argatroban allows it to effectively compete with fibrinogen for binding sites on thrombin, making it a valuable therapeutic agent in managing clotting disorders.

Synthesis Analysis

The synthesis of argatroban involves several methods, with notable procedures including hydrogenation and reduction steps. One common synthesis pathway involves starting from (2R,4R)-1-[N G -nitro-N 2 -(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid.

Methods and Technical Details

  1. Hydrogenation: The synthesis typically begins with the hydrogenation of the precursor compound in the presence of a palladium catalyst, which facilitates the reduction of nitro groups.
  2. Solvent Selection: Ethanol is often used as a solvent for recrystallization, which helps purify the final product.
  3. Yield Optimization: The process may involve multiple recrystallization steps to enhance purity and yield, with reported yields reaching up to 97% under optimized conditions .
Molecular Structure Analysis

Argatroban has a complex molecular structure that can be represented by its chemical formula C19H24N4O3SC_{19}H_{24}N_4O_3S.

Structure and Data

  • Molecular Weight: Approximately 396.48 g/mol.
  • Functional Groups: The molecule contains a piperidine ring, a sulfonamide group, and a nitro group which are critical for its biological activity.

The three-dimensional conformation of argatroban allows it to effectively interact with thrombin, providing insights into its mechanism of action.

Chemical Reactions Analysis

Argatroban undergoes various chemical reactions during its synthesis and degradation processes.

Reactions and Technical Details

  1. Reduction Reactions: The nitro group is reduced to an amine during synthesis.
  2. Degradation Pathways: Argatroban can degrade under certain conditions, leading to the formation of various degradation products which have been characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action

Argatroban exerts its anticoagulant effects through direct inhibition of thrombin.

Process and Data

  1. Binding Mechanism: Argatroban binds to the active site of thrombin, preventing it from interacting with substrates such as fibrinogen.
  2. Inhibition Dynamics: This binding is competitive; thus, increasing concentrations of argatroban can effectively reduce thrombin activity in a dose-dependent manner.

Studies have demonstrated that argatroban can significantly prolong activated partial thromboplastin time (aPTT), indicating its effectiveness in anticoagulation .

Physical and Chemical Properties Analysis

Argatroban exhibits distinct physical and chemical properties that are essential for its therapeutic use.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and ethanol, facilitating its administration via intravenous routes.

Chemical Properties

  • Stability: Argatroban is stable under normal storage conditions but may degrade under extreme temperatures or light exposure.
  • pH Sensitivity: The stability profile indicates sensitivity to pH variations, necessitating careful formulation considerations during drug development.
Applications

Argatroban is primarily utilized in clinical settings for:

  1. Management of Heparin-Induced Thrombocytopenia: It serves as an alternative anticoagulant for patients who develop thrombocytopenia due to heparin therapy.
  2. Perioperative Anticoagulation: Argatroban is used during surgical procedures where anticoagulation is necessary but heparin cannot be administered.
  3. Research Applications: Beyond clinical use, argatroban's mechanism has been studied extensively in research settings focusing on coagulation pathways and drug interactions.
Introduction to Argatroban

Historical Development and Regulatory Approvals

Argatroban emerged from focused research in Japan during the 1980s, where scientists sought synthetic thrombin inhibitors with improved specificity and pharmacokinetic profiles compared to heparin derivatives. Derived from the natural amino acid L-arginine, its targeted mechanism of action represented a significant advancement in anticoagulant design [1] [9]. The drug received its initial Japanese approvals in the 1990s for peripheral vascular diseases, reflecting early recognition of its therapeutic potential [2]. Landmark regulatory milestones followed in the United States, with Food and Drug Administration (FDA) approval granted in 2000 for prophylaxis and treatment of thrombosis in heparin-induced thrombocytopenia (HIT) and HIT with thrombosis syndrome (HITTS) based on the pivotal ARG-911 and ARG-915 trials [1] [2]. This was expanded in 2002 to include its use as an anticoagulant during percutaneous coronary intervention (PCI) in patients with or at risk for HIT [8]. European approvals followed, with the UK Medicines and Healthcare products Regulatory Agency (MHRA) authorizing its use in HIT Type II in 2012 [1]. Regulatory pathways varied globally, with China approving it for ischemic cerebral infarction and thromboangiitis obliterans in 2002 [7].

Table 1: Key Regulatory Approvals for Argatroban

Region/CountryApproval YearPrimary Indication(s)
Japan1990s (Initial)Peripheral vascular diseases
Japan1996Antithrombin III deficiency; Cerebral venous thrombosis
United States2000HIT/HITTS
United States2002PCI in HIT or at-risk patients
European Union (Centralized)2005 (Varies by member state)HIT
China2002Ischemic cerebral infarction; Thromboangiitis obliterans

Biochemical Classification and Structural Properties

Argatroban is classified as a small molecule direct thrombin inhibitor (DTI) with a molecular weight of 508.64 g/mol (526.66 g/mol as the monohydrate). Its chemical formula is C₂₃H₃₆N₆O₅S, reflecting a complex structure featuring a piperidinecarboxylic acid core linked to a tetrahydroquinoline sulfonyl moiety [1] [4] [8]. The molecule contains four asymmetric carbon atoms, resulting in stereoisomerism. Commercial argatroban consists of a mixture of stereoisomers (approximately 65% R-configuration at the C3 position of the piperidine ring and 35% S-configuration), a characteristic arising from its synthesis [8]. This molecular architecture is critical for its function, enabling specific, reversible binding to the catalytic site of thrombin through key interactions:

  • The guanidino group mimics the side chain of L-arginine, binding to thrombin's S1 specificity pocket.
  • The tetrahydroquinoline sulfonamide group occupies hydrophobic binding sites adjacent to the catalytic cleft.
  • The carboxylic acid group contributes to ionic interactions [2] [7].Argatroban's low molecular weight (508.64 g/mol) facilitates inhibition of both soluble thrombin and clot-bound thrombin, a significant advantage over larger inhibitors like heparin which cannot effectively access fibrin-bound thrombin [2] [10]. It is highly water-soluble, formulated as a clear, colorless to pale yellow solution for intravenous administration, typically at a concentration of 100 mg/mL [8].

Table 2: Structural and Physicochemical Properties of Argatroban

PropertyCharacteristic
Chemical Name(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methyl-piperidine-2-carboxylic acid
Molecular FormulaC₂₃H₃₆N₆O₅S
Molecular Weight508.64 g/mol (anhydrous); 526.66 g/mol (monohydrate)
CAS Registry Number74863-84-6 (anhydrous); 141396-28-3 (monohydrate)
SolubilityFreely soluble in glacial acetic acid; slightly soluble in ethanol; insoluble in acetone, ethyl acetate, ether
StereochemistryMixture of stereoisomers (predominantly R-configuration at key chiral centers)
Primary TargetThrombin (Factor IIa) catalytic site

Role in Anticoagulation Therapy: Context Within Direct Thrombin Inhibitors (DTIs)

Argatroban occupies a distinct niche within the direct thrombin inhibitor (DTI) class, characterized by its synthetic origin, specific binding mechanism, and pharmacokinetic profile. DTIs are categorized mechanistically:

  • Bivalent inhibitors (e.g., hirudin, lepirudin, bivalirudin) bind both the catalytic site and exosite 1 (a substrate recognition domain) of thrombin.
  • Univalent inhibitors (e.g., argatroban, melagatran) bind only the catalytic site [2] [10].

Argatroban's univalent binding confers competitive, reversible inhibition, contrasting with the slow, tight-binding mechanism of bivalent inhibitors like hirudin derivatives. Its small size enables inhibition of clot-bound thrombin, a critical pharmacological advantage over heparins which primarily inhibit fluid-phase thrombin. This translates clinically to effective suppression of thrombus propagation within established clots [1] [10]. Within the DTI class, key differentiators include:

  • Metabolism: Predominantly hepatic (cytochrome P450-mediated hydroxylation and aromatization), allowing use without dosage adjustment in renal impairment [2] [4].
  • Half-life: Relatively short elimination half-life (39-51 minutes), enabling rapid onset/offset of anticoagulation [1] [8].
  • Monitoring: Predictable dose-response relationship monitored via activated partial thromboplastin time (aPTT) in HIT management or activated clotting time (ACT) during PCI [2] [8].

Its primary clinical role is in managing heparin-induced thrombocytopenia (HIT), a prothrombotic condition where heparin cessation alone is insufficient. Argatroban provides rapid, non-heparin anticoagulation, normalizing platelet counts and preventing new thrombosis without cross-reacting with HIT antibodies [1] [9]. In the PCI setting, it offers an effective alternative anticoagulant for patients with HIT or HIT risk [8]. When transitioning HIT patients to long-term warfarin therapy, argatroban's effect necessitates careful management due to its synergistic prolongation of the International Normalized Ratio (INR). Chromogenic factor X measurement (<40–45%) is recommended to confirm therapeutic warfarin effect before discontinuing argatroban [1] [2].

Table 3: Argatroban Among Direct Thrombin Inhibitors – Comparative Properties

PropertyArgatrobanLepirudin (Withdrawn)BivalirudinDabigatran
TypeUnivalent (Catalytic site only)Bivalent (Catalytic site + Exosite 1)Bivalent (Catalytic site + Exosite 1)Univalent (Catalytic site only)
OriginSyntheticRecombinant (Hirudin derivative)Synthetic (Hirudin analog)Synthetic prodrug
Molecular Weight~509 Da~7,000 Da~2,180 Da~628 Da (Dabigatran etexilate)
BindingReversibleIrreversibleReversibleReversible
Primary ClearanceHepatic (CYP450)RenalProteolytic cleavage & RenalRenal
Half-life39-51 min~80 min25 min12-17 hours
HIT IndicationYes (IV)Yes (IV - Historical)PCI use in HIT (IV)No (Oral)
AntidoteNoneNoneNoneIdarucizumab

Properties

CAS Number

74863-84-6

Product Name

Argatroban

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Molecular Formula

C23H36N6O5S

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1

InChI Key

KXNPVXPOPUZYGB-IOVMHBDKSA-N

SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Solubility

In water, 51.35 mg/L at 25 °C (est)

Synonyms

4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid
Acova
argatroban
MCI 9038
MCI-9038
MD 805
MD-805
MD805
MMTQAP
MPQA
Novastan

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.